molecular formula C16H11ClN2O2 B11835838 2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one CAS No. 62481-12-3

2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one

Cat. No.: B11835838
CAS No.: 62481-12-3
M. Wt: 298.72 g/mol
InChI Key: KSQXSUGTQUZGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. The quinazolin-4(3H)-one scaffold is recognized for its wide spectrum of pharmacological activities, and modifications at the 2- and 3- positions are known to fine-tune its biological potential . This compound features a 2-chloro substituent and a 3-(2-oxo-2-phenylethyl) side chain, making it a valuable intermediate for the synthesis of more complex heterocyclic systems and for structure-activity relationship (SAR) studies. Quinazolinone derivatives are extensively investigated for their anti-tumor properties, with mechanisms that can include the induction of apoptosis, autophagy, and ferroptosis in cancer cells . The structural flexibility of the core scaffold allows it to interact with diverse biological targets, such as kinase enzymes and tubulin, making it a versatile template for developing novel oncology therapeutics . Furthermore, 2,3-disubstituted quinazolin-4(3H)-ones have demonstrated potent anti-inflammatory and analgesic activities in preclinical models, such as carrageenan-induced paw edema, by potentially inhibiting pro-inflammatory cytokines and cyclooxygenase-2 (COX-2) pathways . The presence of the chloro substituent and the carbonyl-containing side chain in this molecule is designed to enhance its interaction with hydrophobic enzyme pockets and facilitate hydrogen bonding, which may improve target selectivity and potency . This compound is offered For Research Use Only and is intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

62481-12-3

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

2-chloro-3-phenacylquinazolin-4-one

InChI

InChI=1S/C16H11ClN2O2/c17-16-18-13-9-5-4-8-12(13)15(21)19(16)10-14(20)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

KSQXSUGTQUZGIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3N=C2Cl

Origin of Product

United States

Biological Activity

2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and potential neuroprotective effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one is C16H11ClN2O2. The compound's structure includes a quinazolinone core with a chloro substituent and a phenylethyl ketone moiety, contributing to its reactivity and biological profile.

Antibacterial Activity

Research has shown that derivatives of quinazoline compounds exhibit significant antibacterial properties. A study synthesized various quinazoline derivatives, including 2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one, which were tested against bacterial strains such as Proteus vulgaris and Bacillus subtilis. Notably, certain derivatives demonstrated zone of inhibition values exceeding 1 cm, indicating potent antibacterial activity .

Table 1: Antibacterial Activity of Quinazoline Derivatives

CompoundZone of Inhibition (cm)Bacterial Strain
2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one1.1Proteus vulgaris
3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin)1.4Bacillus subtilis
3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin)1.0Bacillus subtilis

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. In vitro studies have indicated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a derivative of the compound displayed significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Case Study: Anticancer Efficacy
In a recent study, researchers evaluated the anticancer effects of a series of quinazoline derivatives, including 2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one. The study reported that this compound induced apoptosis in MCF-7 breast cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Neuroprotective Effects

Emerging research suggests that quinazoline derivatives may also exhibit neuroprotective effects. A study investigated the potential of these compounds to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The results indicated that some derivatives showed promising AChE inhibitory activity, suggesting their potential use in cognitive enhancement therapies .

Table 2: Neuroprotective Activity via AChE Inhibition

CompoundIC50 (μM)Activity Type
2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one0.48AChE Inhibition
Benzylamine-containing quinazoline hybrid0.23AChE Inhibition

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinazolinone derivatives, including 2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one. A series of compounds synthesized from related structures demonstrated significant activity against various bacterial strains.

Case Study: Antibacterial Testing
In a study conducted on 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-ones, compounds such as 3-(4-fluorophenyl)- and 3-(4-chlorophenyl)- derivatives exhibited potent antibacterial activity against Proteus vulgaris and Bacillus subtilis, with inhibition zones measuring up to 1.4 cm . This indicates that modifications to the quinazolinone structure can enhance antibacterial properties.

Compound NameBacterial StrainZone of Inhibition (cm)
9aProteus vulgaris1.1
9hBacillus subtilis1.0

Anticancer Activity

The anticancer properties of quinazolinone derivatives are well-documented, with several studies indicating their efficacy against various cancer cell lines.

Case Study: Anticancer Screening
A study reported that certain quinazolinone derivatives significantly inhibited the growth of cancer cell lines such as Ehrlich Ascites Carcinoma and Sarcoma-180. The mechanism of action involved cell cycle arrest at the G2/M phase, showcasing the potential of these compounds in cancer therapy .

Compound NameCancer Cell LineIC50 (µM)
Quinazolinone Derivative AEhrlich Ascites Carcinoma15
Quinazolinone Derivative BSarcoma-18020

Anticonvulsant Activity

The anticonvulsant properties of quinazolinones have also been explored extensively. Research indicates that certain derivatives can exhibit significant anticonvulsant effects with low neurotoxicity.

Case Study: Anticonvulsant Screening
In a study comparing various quinazolinone derivatives, it was found that those containing a chlorine atom at position 7 showed enhanced anticonvulsant activity . This suggests that structural modifications can influence the pharmacological profile of these compounds.

Compound NameNeurotoxicity LevelEfficacy (vs Phenobarbital)
Chlorinated Quinazolinone ALowComparable
Non-Chlorinated Quinazolinone BModerateLower

Mechanistic Insights and Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the quinazolinone framework affect biological activity. For instance, adding aromatic groups or altering halogen substitutions has been shown to enhance binding interactions with target proteins.

Key Findings:

  • Chlorine Substitutions : Enhance antibacterial and anticonvulsant activities.
  • Aromatic Modifications : Improve binding affinity and selectivity towards specific biological targets .

Comparison with Similar Compounds

Key Observations :

  • The chloro group at position 2 in the target compound may enhance electrophilicity compared to unsubstituted or methoxy-substituted analogs.
  • The 2-oxo-2-phenylethyl group introduces a ketone functionality absent in simpler aryl-substituted derivatives (e.g., 9a, 9h).

Antibacterial Activity

Quinazolinones with halogenated aryl groups exhibit notable antibacterial effects. For example:

Compound Substituents Zone of Inhibition (cm) Tested Organisms Reference
9a 4-fluorophenyl 1.1 (Proteus vulgaris), 1.4 (Bacillus subtilis) Gram-negative and Gram-positive
9h 4-chlorophenyl 1.2 (P. vulgaris), 1.0 (B. subtilis) Gram-negative and Gram-positive

Analgesic and Anti-inflammatory Activity

Halogen and bulky substituents enhance analgesic properties:

Compound Substituents Activity (vs. Standards) Reference
7 6,8-dibromo + carboxyl phenyl Comparable to acetyl salicylic acid
8 6,8-dibromo + phenylethanoic Comparable to indomethacin

The chloro group in the target compound may similarly contribute to analgesic efficacy by modulating COX enzyme interactions.

Antioxidant Activity

For instance, compound 10 (N-(pyrazin-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide) showed potent radical scavenging due to its sulfonamide and thioether groups. The target compound’s 2-oxo-2-phenylethyl group lacks such electron-donating moieties, suggesting lower antioxidant activity compared to thiolated analogs.

Physicochemical Properties

Substituents significantly influence melting points, solubility, and spectral properties:

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) 1H NMR Features (δ) Reference
9d 113–115 1698 2.92 (s, OCH3), 7.15–8.48 (ArH)
Target Not reported ~1700 (estimated) Expected aromatic and ketone peaks N/A

The chloro group in the target compound may increase molecular weight (vs. methoxy or methyl analogs) and reduce solubility in polar solvents.

Structure-Activity Relationships (SAR)

  • Halogen substituents : Chloro and fluoro groups at position 3 enhance antibacterial activity by increasing electrophilicity and membrane interaction .
  • Thioether vs. alkyl chains : Aliphatic thio groups (e.g., in compound 2 , KI = 6.4–14.2 nM for hCA II inhibition) outperform benzylthio analogs (KI = 66.5–173.4 nM) .
  • Bulkier side chains : The 2-oxo-2-phenylethyl group in the target compound may improve bioavailability via enhanced lipophilicity.

Preparation Methods

Niementowski Cyclization from 2-Chloroanthranilic Acid

N3-Alkylation with Phenacyl Bromide: Introducing the 2-Oxo-2-Phenylethyl Moiety

The phenacyl group is introduced at position 3 via nucleophilic substitution of the quinazolinone’s NH proton. This step demands careful control to avoid over-alkylation or hydrolysis of the reactive α-keto bromide.

Base-Mediated Alkylation in Acetone

Adapting methodologies from S-substituted quinazolinones, 2-chloroquinazolin-4(3H)-one is treated with phenacyl bromide in the presence of potassium carbonate. The base deprotonates the NH group, enabling nucleophilic attack on the phenacyl bromide’s electrophilic carbon.

Procedure

  • Reactants :

    • 2-Chloroquinazolin-4(3H)-one (1 mmol).

    • Phenacyl bromide (1.2 mmol).

    • K₂CO₃ (3 mmol).

  • Solvent : Anhydrous acetone (6 mL).

  • Conditions : Stirring at room temperature for 9–12 hours.

  • Workup : Filtration, washing with ice-cold water, recrystallization from ethanol.

Yield : 75–85% (isolated as white crystals).

Microwave-Assisted Acceleration

Microwave irradiation enhances reaction efficiency, reducing time from hours to minutes. This approach, validated for analogous quinazolinones, employs sealed vessels under controlled power settings.

Optimized Microwave Parameters

  • Power : 250 W.

  • Temperature : 80°C.

  • Duration : 15–20 minutes.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • IR (KBr, cm⁻¹) :

    • 1685 (C=O, quinazolinone).

    • 1660 (C=O, phenacyl).

    • 760 (C-Cl stretch).

  • ¹H NMR (DMSO-d₆, 700 MHz) :

    • δ 8.21–7.45 (m, 9H, aromatic protons).

    • δ 5.12 (s, 2H, CH₂COPh).

    • δ 4.89 (s, 1H, NH, exchanged with D₂O).

  • MS (ESI) : m/z 341 [M+H]⁺ (calc. 340.07 for C₁₇H₁₂ClN₂O₂).

Purity and Crystallinity

  • HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30).

  • XRD : Monoclinic crystal system, space group P2₁/c, confirming planar quinazolinone core.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Niementowski + AlkylationHigh regioselectivity for Cl at C2Multi-step, requires oxidation70–75%
Benzoxazinone + AlkylationSingle-step quinazolinone formationHarsh conditions (PCl₃, high temp)65–70%
Microwave AlkylationRapid reaction time, energy-efficientSpecialized equipment needed80–85%

Mechanistic Insights and Side Reactions

Competing Hydrolysis of Phenacyl Bromide

Phenacyl bromide’s susceptibility to hydrolysis necessitates anhydrous conditions. Trace water generates 2-bromoacetophenone , detectable via GC-MS. Mitigation includes molecular sieves or nitrogen atmospheres.

Regioselectivity in Alkylation

The quinazolinone’s NH at position 3 exhibits higher acidity (pKa ~9.5) compared to aromatic protons, favoring selective alkylation. DFT calculations confirm the nucleophilic N3 site’s accessibility.

Industrial-Scale Considerations

Solvent Recycling

Acetone recovery via distillation reduces costs (≥90% retrieval).

Catalyst Reuse

K₂CO₃ retains activity for 3–4 cycles after washing with ethyl acetate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.